Cas no 82506-99-8 (N-1-chloro-3-(hydroxyimino)butan-2-ylidenehydroxylamine)

N-1-chloro-3-(hydroxyimino)butan-2-ylidenehydroxylamine structure
82506-99-8 structure
Product Name:N-1-chloro-3-(hydroxyimino)butan-2-ylidenehydroxylamine
CAS No:82506-99-8
Molecular Formula:C4H7N2O2Cl
Molecular Weight:150.56358
MDL:MFCD29047323
CID:724890
PubChem ID:137091178

N-1-chloro-3-(hydroxyimino)butan-2-ylidenehydroxylamine Properties

Names and Identifiers

    • 2,3-Butanedione,1-chloro-, 2,3-dioxime
    • 1-chlorobutane-2,3-dione dioxime
    • N-1-chloro-3-(hydroxyimino)butan-2-ylidenehydroxylamine
    • 82506-99-8
    • DTXSID301291170
    • 1-Chloro-2,3-butanedione 2,3-dioxime
    • NS00058808
    • N-(1-chloro-3-hydroxyiminobutan-2-ylidene)hydroxylamine
    • MDL: MFCD29047323
    • InChIKey: ZBMQRQACJNHGNB-UHFFFAOYSA-N
    • Inchi: InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3
    • SMILES: CC(=NO)C(=NO)CCl

Computed Properties

  • Exact Mass: 262.204513
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 262.204513
  • Heavy Atom Count: 19
  • Complexity: 241
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.7
  • Topological Polar Surface Area: 23.6

Experimental Properties

  • Refractive Index: 1.52
  • Boiling Point: 309.7°C at 760 mmHg
  • Flash Point: 141.1°C
  • Density: 1.37

N-1-chloro-3-(hydroxyimino)butan-2-ylidenehydroxylamine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004ZNC-50mg
2,3-Butanedione,1-chloro-, 2,3-dioxime
82506-99-8 95%
50mg
$176.00 2025-02-21
A2B Chem LLC
AC32024-50mg
2,3-Butanedione,1-chloro-, 2,3-dioxime
82506-99-8 95%
50mg
$142.00 2024-04-19
Enamine
EN300-247440-0.05g
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine
82506-99-8 95%
0.05g
$101.0 2024-06-19

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